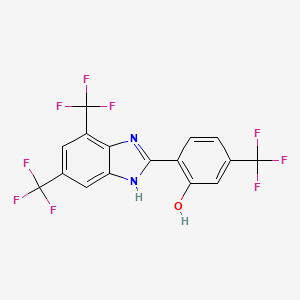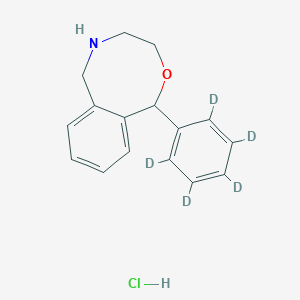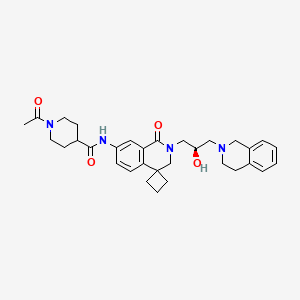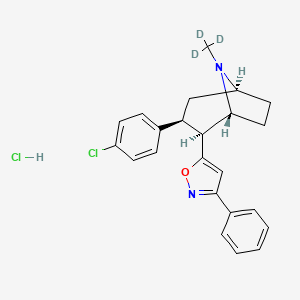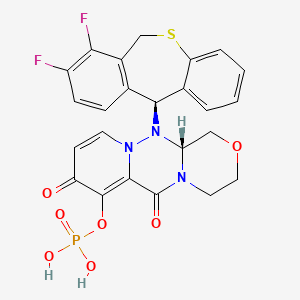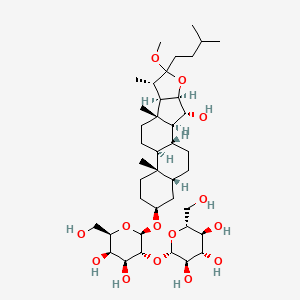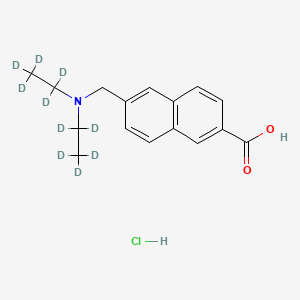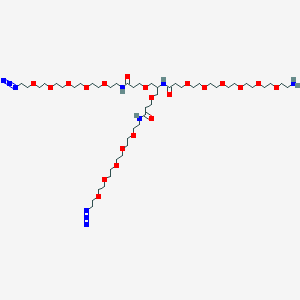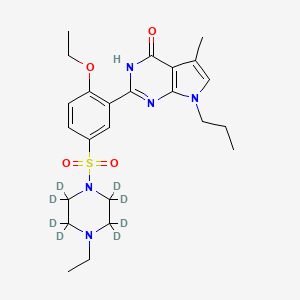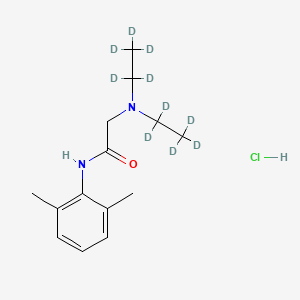
Lidocaine-d10 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lidocaine-d10 Hydrochloride is a deuterated form of Lidocaine Hydrochloride, where ten hydrogen atoms are replaced with deuterium. This compound is primarily used as a local anesthetic and antiarrhythmic agent. The deuterium labeling is often employed in pharmacokinetic studies to trace the compound’s metabolic pathways without altering its pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lidocaine-d10 Hydrochloride involves the deuteration of Lidocaine. The process typically starts with the synthesis of Lidocaine, which is then subjected to deuterium exchange reactions. The key steps include:
Synthesis of Lidocaine: This involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetamide. This intermediate is then reacted with diethylamine to yield Lidocaine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The deuteration step is particularly critical and requires specialized equipment to handle deuterated reagents .
Analyse Chemischer Reaktionen
Types of Reactions: Lidocaine-d10 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of Lidocaine-d10 to its N-oxide derivative using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert Lidocaine-d10 back to its parent amine form using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in this compound with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Parent amine form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Lidocaine-d10 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolic pathways of Lidocaine without altering its pharmacological properties.
Biology: Employed in studies involving the interaction of Lidocaine with biological membranes and proteins.
Medicine: Used in clinical research to study the pharmacokinetics and pharmacodynamics of Lidocaine in various formulations.
Wirkmechanismus
Lidocaine-d10 Hydrochloride exerts its effects by blocking sodium channels in neuronal cell membranes. This inhibition prevents the initiation and transmission of nerve impulses, leading to a loss of sensation in the localized area where it is applied. The molecular targets include voltage-gated sodium channels, and the primary pathway involves the stabilization of the neuronal membrane .
Vergleich Mit ähnlichen Verbindungen
Lidocaine Hydrochloride: The non-deuterated form of Lidocaine-d10 Hydrochloride, widely used as a local anesthetic and antiarrhythmic agent.
Bupivacaine Hydrochloride: Another local anesthetic with a longer duration of action compared to Lidocaine.
Prilocaine Hydrochloride: Similar to Lidocaine but with a slightly different pharmacokinetic profile.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the compound’s pharmacological properties. This makes it an invaluable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C14H23ClN2O |
|---|---|
Molekulargewicht |
280.86 g/mol |
IUPAC-Name |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,6-dimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H/i1D3,2D3,5D2,6D2; |
InChI-Schlüssel |
IYBQHJMYDGVZRY-OCNRKMBFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=CC=C1C)C)C([2H])([2H])C([2H])([2H])[2H].Cl |
Kanonische SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
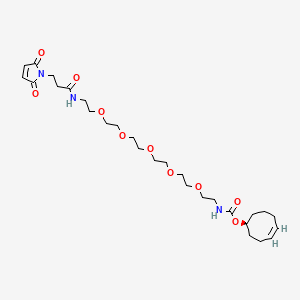
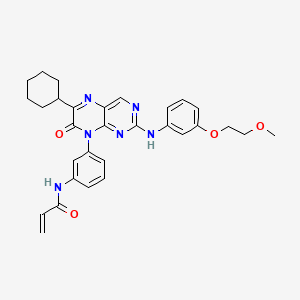
![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)
![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)
